molecular formula C22H22N4O2 B3310949 N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946232-93-5

N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3310949
CAS No.: 946232-93-5
M. Wt: 374.4 g/mol
InChI Key: WPUUITXQUUOWGL-UHFFFAOYSA-N
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Description

N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an indole ring, an oxadiazole ring, and a benzyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling Reactions: The indole and oxadiazole rings are then coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks the oxadiazole carbon.

    Benzylation: The final step involves the benzylation of the nitrogen atom on the indole ring using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride as a base, followed by the addition of nucleophiles.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its analgesic, antiallodynic, and anticonvulsant activities.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide stands out due to its unique combination of an indole and oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-15(2)21-24-25-22(28-21)19-12-17-10-6-7-11-18(17)26(19)14-20(27)23-13-16-8-4-3-5-9-16/h3-12,15H,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUUITXQUUOWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
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N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
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N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
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N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
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N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
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N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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